2(5H)-Furanone, 5-(hydroxyphenylmethyl)-
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Overview
Description
2(5H)-Furanone, 5-(hydroxyphenylmethyl)- is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound features a furanone ring with a hydroxyphenylmethyl substituent, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5-(hydroxyphenylmethyl)- typically involves the reaction of a furanone precursor with a hydroxyphenylmethyl reagent under specific conditions. One common method is the condensation reaction between a furanone derivative and a hydroxybenzaldehyde in the presence of a base catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 5-(hydroxyphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The furanone ring can be reduced to a dihydrofuranone.
Substitution: The hydroxyphenylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxyphenylmethyl ketone or aldehyde.
Reduction: Formation of dihydrofuranone derivatives.
Substitution: Formation of brominated or nitrated derivatives of the hydroxyphenylmethyl group.
Scientific Research Applications
2(5H)-Furanone, 5-(hydroxyphenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in cancer research.
Industry: Utilized in the production of flavoring agents and fragrances due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 5-(hydroxyphenylmethyl)- involves its interaction with specific molecular targets. The hydroxyphenylmethyl group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the furanone ring can participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
2(5H)-Furanone, 5-(methyl)-: Lacks the hydroxyphenylmethyl group, resulting in different chemical properties.
2(5H)-Furanone, 5-(hydroxyethyl)-: Contains a hydroxyethyl group instead of hydroxyphenylmethyl, leading to variations in reactivity and applications.
Uniqueness
2(5H)-Furanone, 5-(hydroxyphenylmethyl)- is unique due to its specific substituent, which imparts distinct chemical and biological properties. The hydroxyphenylmethyl group enhances its potential for hydrogen bonding and aromatic interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-[hydroxy(phenyl)methyl]-2H-furan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-7,9,11,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEAXBFPRJTNRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2C=CC(=O)O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447209 |
Source
|
Record name | 2(5H)-Furanone, 5-(hydroxyphenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81112-82-5 |
Source
|
Record name | 2(5H)-Furanone, 5-(hydroxyphenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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